9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
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Overview
Description
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Fries Rearrangement: The preparation begins with the Fries rearrangement of 2,4-dibromophenyl acetate using aluminum chloride as a catalyst.
Industrial Production: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other brominated compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound may be used in the development of new materials, dyes, and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its unique combination of bromine and hydroxyl groups. Similar compounds include:
3’,5’-Dibromo-2’-hydroxyacetophenone: This compound shares the dibromo and hydroxy functional groups but differs in its overall structure and reactivity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Another brominated phenyl derivative with distinct chemical properties and applications.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with variations in the position of the hydroxyl groups, leading to different reactivity and applications .
Properties
CAS No. |
127054-60-8 |
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Molecular Formula |
C19H10Br2O6 |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
9-(3,5-dibromo-2-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-7-1-10(19(26)11(21)2-7)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
InChI Key |
CLAMJCHYURQAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)Br)Br |
Origin of Product |
United States |
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